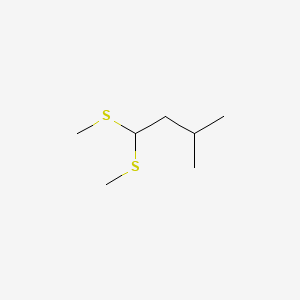

Butane, 3-methyl-1,1-bis(methylthio)-

Description

Butane, 3-methyl-1,1-bis(methylthio)- (CAS No. 72928-33-7) is a sulfur-containing organic compound with the molecular formula C₇H₁₆S₂ . Structurally, it consists of a branched butane backbone substituted with two methylthio (-S-CH₃) groups at the 1-position and a methyl group at the 3-position. This compound is classified as a thioether (sulfide) and is structurally analogous to isovaleraldehyde derivatives, as indicated by its alternative name isovaleraldehyde dimethyl mercaptal . Its synthesis and applications are less documented in open literature, but it is likely used as an intermediate in organic synthesis, particularly in reactions involving sulfur-containing heterocycles or protective groups .

Properties

CAS No. |

72928-33-7 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

3-methyl-1,1-bis(methylsulfanyl)butane |

InChI |

InChI=1S/C7H16S2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3 |

InChI Key |

JKSYPILEIRVFAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(SC)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of Butane, 3-methyl-1,1-bis(methylthio)- , the following structurally or functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison of Sulfur-Containing Compounds

Key Comparison Points

Functional Groups and Reactivity: The bis(methylthio) groups in Butane, 3-methyl-1,1-bis(methylthio)- confer stability similar to other thioethers (e.g., dimethyl sulfide) but with enhanced steric bulk due to the branched butane backbone. This steric hindrance may limit its reactivity in nucleophilic substitutions compared to simpler thioethers like dimethyl sulfide .

Structural Analogues in Natural Products :

- 3-Methyl-1,1-bis(methylthio)-1,3-butadiene (found in garlic volatiles) shares the bis(methylthio) motif but includes a conjugated diene system, enabling participation in Diels-Alder reactions. This contrasts with the saturated butane backbone of the target compound, which lacks such reactivity .

Synthetic Utility: Compounds like 2-(bis(methylthio)methyl)aniline demonstrate the role of bis(methylthio) groups in facilitating cyclization reactions (e.g., indole synthesis via elimination of sulfur groups) .

Thermodynamic and Physical Properties :

- While specific data (e.g., boiling point, solubility) for the target compound are unavailable, its molecular weight (164.3 g/mol) and sulfur content predict higher density and lower volatility compared to smaller thioethers like dimethyl sulfide (62.1 g/mol) .

Research Findings and Gaps

- Synthetic Pathways : Evidence suggests bis(methylthio) compounds are synthesized via mercaptal formation from aldehydes (e.g., isovaleraldehyde) and methanethiol . This aligns with methods for preparing related sulfur derivatives in garlic .

- Industrial Applications: The compound’s role as a synthetic intermediate remains underexplored. Further studies could focus on its use in organocatalysis or agrochemical synthesis.

Q & A

Q. Can this compound act as a ligand or co-catalyst in asymmetric synthesis?

- Methodological Answer : Screen in asymmetric aldol or Michael addition reactions using chiral organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. The sulfur atoms may stabilize transition states through non-covalent interactions .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : Use headspace SPME-GC-MS with selective ion monitoring (SIM) for volatile extraction. For non-volatile matrices, derivatize with iodoacetamide to enhance MS sensitivity. Limit of detection (LOD) can be improved via matrix-matched calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.